An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-6-fluorobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 32890-91-8 , is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and a fluorine atom on the benzoic acid core, imparts unique chemical and physical properties that make it a compound of interest in various scientific fields, including pharmaceutical research and materials science. This technical guide provides a comprehensive overview of the known chemical properties of 2,3-Dichloro-6-fluorobenzoic acid, including its physical characteristics, spectral data, and safety information. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide consolidates the existing data to serve as a valuable resource for professionals in the field.
Chemical and Physical Properties
The fundamental physicochemical properties of 2,3-Dichloro-6-fluorobenzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 32890-91-8 | [1][2][3][4] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][3][4] |
| Molecular Weight | 209.01 g/mol | |
| Melting Point | 134 - 136 °C | [5] |
| Boiling Point | 294.2 ± 35.0 °C (Predicted) | [6] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water.[3] Soluble in many organic solvents. |
Spectral Data
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of 2,3-Dichloro-6-fluorobenzoic acid are not widely published. However, general synthetic routes for halogenated benzoic acids often involve the oxidation of corresponding toluenes or the carboxylation of Grignard reagents derived from halogenated benzenes. For analytical purposes, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the determination of purity and quantification. A general workflow for such an analysis is presented below.
Logical Workflow for Analytical Method Development
Caption: A logical workflow for developing an HPLC analytical method.
Biological Activity
There is currently a lack of specific data in the public domain regarding the biological activity or signaling pathway involvement of 2,3-Dichloro-6-fluorobenzoic acid. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9] The specific halogenation pattern of 2,3-Dichloro-6-fluorobenzoic acid suggests it may have unique interactions with biological targets, warranting further investigation.
General Signaling Pathway for Substituted Benzoic Acid Derivatives
The diagram below illustrates a generalized signaling pathway that could be investigated for substituted benzoic acids, based on their known effects on cellular processes like inflammation and apoptosis.
Caption: A potential signaling pathway for biological activity.
Safety and Handling
2,3-Dichloro-6-fluorobenzoic acid is classified as a skin and eye irritant.[10] It may also cause respiratory irritation.[10] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic compound with defined physical properties. While detailed experimental and biological data are currently limited in the public domain, this guide provides a foundational understanding of its chemical nature. Further research is needed to fully elucidate its synthetic pathways, spectral characteristics, and potential biological activities. The information presented here serves as a starting point for researchers and professionals interested in exploring the applications of this compound.
References
- 1. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 2. 2,3-DICHLORO-6-FLUOROBENZOIC ACID [amp.chemicalbook.com]
- 3. Cas 32890-91-8,2,3-DICHLORO-6-FLUOROBENZOIC ACID | lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids [mdpi.com]
- 10. benchchem.com [benchchem.com]
